Diethyl (4-Cyanobenzyl)phosphonate

説明

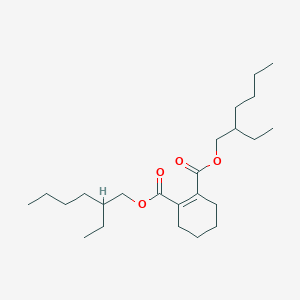

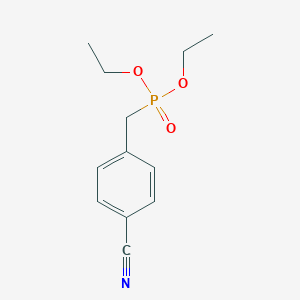

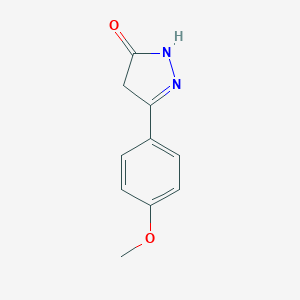

Diethyl (4-Cyanobenzyl)phosphonate (DCBP) is an organic compound belonging to the class of phosphonates. It is a white crystalline solid that is soluble in polar organic solvents such as methanol and ethanol. DCBP has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has also been used as a reagent in a variety of analytical techniques.

科学的研究の応用

Synthesis and Reactivity

Diethyl (4-Cyanobenzyl)phosphonate and its derivatives are key intermediates in synthetic chemistry. For instance, diethyl 4-(chloromethylbenzyl) and 4-(bromomethylbenzyl) phosphonates are used to prepare mixed metal-phosphonate materials with a layered structure, potentially offering hybrid organic-inorganic materials with improved thermal stability and porosity compared to traditional materials (Moreau, Jaffrès, & Villemin, 2002). Additionally, a [4 + 2] cycloaddition of 1-phosphono-1,3-butadienes with nitroso heterodienophiles has been explored as a synthetic route for aminophosphonic derivatives, showcasing the chemical versatility of phosphonate compounds in organic synthesis (Monbaliu, Tinant, & Marchand‐Brynaert, 2010).

Spectroscopic and Computational Studies

This compound and related compounds have been the focus of spectroscopic and computational studies due to their interesting structural properties and potential pharmacological activities. Ali et al. (2020) synthesized and analyzed imino phosphonate compounds using various spectroscopic techniques and computational studies, finding that these compounds possess significant nonlinear optical (NLO) responses and favorable global reactivity parameters, indicating their potential in various applications (Ali et al., 2020).

Materials Science Applications

In the field of materials science, phosphonate compounds have been investigated for their potential in corrosion inhibition and fuel cell applications. For instance, Gupta et al. (2017) studied α-aminophosphonates as corrosion inhibitors for mild steel in hydrochloric acid, revealing their high inhibition efficiency and suggesting their utility in industrial applications (Gupta et al., 2017). Furthermore, Markova et al. (2009) synthesized block copolymers containing phosphonic acid moieties for potential use as polymer electrolyte membranes in fuel cells, highlighting their high thermal stability and proton conductivity properties (Markova, Kumar, Klapper, & Müllen, 2009).

Safety and Hazards

Diethyl (4-Cyanobenzyl)phosphonate is toxic if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing it locked up .

作用機序

Mode of Action

For instance, it may inhibit the activity of the targeted enzymes, altering the biochemical processes they are involved in .

Biochemical Pathways

The biochemical pathways affected by Diethyl (4-Cyanobenzyl)phosphonate are likely to be those involving its targets. For example, if it interacts with Diacylglycerol acyltransferase, it could affect lipid metabolism pathways. Similarly, interaction with Cholinesterase could influence neurotransmission pathways .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interactions with its targets. By potentially inhibiting the activity of certain enzymes, it could alter cellular processes such as lipid metabolism and neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .

特性

IUPAC Name |

4-(diethoxyphosphorylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXWOYIWKNJHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287061 | |

| Record name | Diethyl (4-Cyanobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1552-41-6 | |

| Record name | Diethyl P-[(4-cyanophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 48805 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1552-41-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (4-Cyanobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[(4-cyanophenyl)methyl]-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)